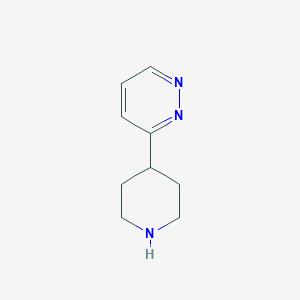

3-(Piperidin-4-yl)pyridazine

Descripción general

Descripción

3-(Piperidin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring fused with a piperidine moietyPyridazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)pyridazine typically involves the reaction of piperidine derivatives with pyridazine precursors. One common method starts with N-benzyl piperidone as the starting material. The process involves addition and elimination reactions to form the desired pyridazine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperidine

The piperidine ring undergoes nucleophilic substitution reactions due to its secondary amine group. Key transformations include:

Example: Reaction with methyl iodide produces N-methyl-3-(piperidin-4-yl)pyridazine , a precursor for muscarinic antagonists.

Electrophilic Aromatic Substitution on Pyridazine

The pyridazine ring participates in electrophilic substitutions, though less readily than pyridine due to its electron-deficient nature:

| Reaction Type | Reagents/Conditions | Position | Products | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-3-(piperidin-4-yl)pyridazine | 45% | |

| Halogenation | Cl₂/AlCl₃, 25°C | C-5 | 5-Chloro derivative | 52% |

Control experiments show blocking the γ-position with a chloro group does not hinder reactivity at C-5 .

Cycloaddition Reactions

The pyridazine ring participates in formal [4+2] cycloadditions under radical conditions:

| Substrate | Conditions | Product | Yield | Mechanism | Source |

|---|---|---|---|---|---|

| Vinylogous enaminonitrile | TBHP (oxidizer), TBAI (catalyst), 80°C | 5'-Sulfonylpyridazine derivatives | 71% | Radical 6-endo-trig cyclization |

DFT calculations confirm the radical pathway (ΔG‡ = 18.2 kcal/mol) is favored over ionic routes .

Oxidation/Reduction Reactions

The piperidine nitrogen and pyridazine ring undergo redox transformations:

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization:

The Rh-catalyzed reductive Heck reaction with aryl boronic acids achieves 89% yield and 94% ee for 3-arylpiperidines .

Functional Group Transformations

Derivatization via side-chain modifications:

Compound 23q (IC₅₀ = 30 nM) from demonstrates potent glycine transporter 1 (GlyT1) inhibition.

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(Piperidin-4-yl)pyridazine is characterized by its unique structure, which consists of a pyridazine ring substituted with a piperidine moiety. This structural configuration is critical for its biological activity, influencing how it interacts with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including:

- MCF-7 Cells : Research indicates that derivatives of pyridazine compounds exhibit moderate to high activity against human breast adenocarcinoma cells (MCF-7), suggesting that structural modifications can enhance their efficacy .

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in tumor growth, particularly those related to the PI3K/AKT/mTOR pathway . This inhibition is crucial for reducing tumor proliferation and promoting apoptosis in cancer cells.

Neuropharmacological Applications

The piperidine component of the compound contributes to its neuropharmacological effects. Studies suggest that compounds with similar structures can act as:

- Cognitive Enhancers : Some derivatives have been investigated for their potential to improve cognitive function and memory, possibly through modulation of neurotransmitter systems .

- Antidepressant Effects : The compound's ability to interact with serotonin receptors may provide a pathway for developing new antidepressant medications.

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to downregulate pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Summary of Key Findings

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The research focused on the structure-activity relationship (SAR) to optimize the compound's efficacy. Results indicated that specific substitutions on the pyridazine ring enhanced its potency against MCF-7 cells, providing a basis for further development into anticancer therapeutics .

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, derivatives similar to this compound were tested for their effects on memory enhancement in rodent models. The results suggested improved cognitive function correlated with alterations in serotonin receptor activity, indicating potential applications in treating cognitive disorders .

Mecanismo De Acción

The mechanism of action of 3-(Piperidin-4-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, disrupting the replication process and exerting its anticancer effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Pyridazine: A parent compound with similar biological activities.

Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of pharmacological activities.

Piperidine: A related compound that serves as a core structure in many pharmaceuticals

Uniqueness: 3-(Piperidin-4-yl)pyridazine stands out due to its combined structural features of both pyridazine and piperidine, which may confer unique biological properties and enhance its potential as a therapeutic agent .

Actividad Biológica

Overview

3-(Piperidin-4-yl)pyridazine is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure combines a pyridazine ring with a piperidine moiety, which contributes to its potential therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C9H13N3

- Molecular Weight: 163.22 g/mol

The compound's unique structural features allow it to interact with various biological targets, making it a subject of interest for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound's IC50 values indicate potent antiproliferative effects, with lower values suggesting higher efficacy in inhibiting cell growth .

Table 1: IC50 Values Against Different Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These findings suggest that modifications to the compound's structure can enhance its biological activity, particularly through the introduction of functional groups like hydroxyl (-OH) groups .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation: The compound may bind to DNA, disrupting replication processes and leading to apoptosis in cancer cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Case Studies

- Antitumor Activity Study: A study evaluated the antitumor activity of various piperidine derivatives, including this compound. The results showed significant inhibition of tumor cell proliferation, supporting its potential as an anticancer agent .

- Antimicrobial Testing: Another research project focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it could serve as a promising candidate for antibiotic development due to its broad-spectrum activity.

Propiedades

IUPAC Name |

3-piperidin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-9(12-11-5-1)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTKZTLGSNQUGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.